Metformin glycinate

Catalog No.
S957059
CAS No.
121369-64-0
M.F
C6H16N6O2
M. Wt
204.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metformin glycinate

CAS Number

121369-64-0

Product Name

Metformin glycinate

IUPAC Name

2-aminoacetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine

Molecular Formula

C6H16N6O2

Molecular Weight

204.23 g/mol

InChI

InChI=1S/C4H11N5.C2H5NO2/c1-9(2)4(7)8-3(5)6;3-1-2(4)5/h1-2H3,(H5,5,6,7,8);1,3H2,(H,4,5)

InChI Key

KOFRCHIVYXPUNL-UHFFFAOYSA-N

SMILES

CN(C)C(=N)N=C(N)N.C(C(=O)O)N

Canonical SMILES

CN(C)C(=N)N=C(N)N.C(C(=O)O)N

Metformin glycinate is a novel salt form of metformin, a widely used antihyperglycemic agent primarily prescribed for the management of type 2 diabetes mellitus. This compound is formed by the combination of metformin, a biguanide derivative, and glycine, an amino acid. The unique properties of metformin glycinate arise from its glycine counterion, which not only enhances the pharmacological profile of metformin but also mitigates some of its common side effects. Metformin glycinate exhibits improved solubility and bioavailability compared to traditional metformin hydrochloride, facilitating more effective glucose control in diabetic patients .

, primarily the neutralization of metformin hydrochloride with glycine. This process can be summarized as follows:

  • Deprotonation: Metformin hydrochloride releases the hydrochloride ion in an aqueous medium.
  • Formation of Glycinate Salt: Glycine reacts with the deprotonated metformin to form metformin glycinate.
  • Crystallization: The solution is concentrated and treated with an organic solvent that does not dissolve glycine, promoting crystallization of the metformin glycinate salt .

The stability of metformin glycinate is notable; it can react with strong acids to regenerate metformin and produce new salts, which can be advantageous in pharmaceutical formulations .

Metformin glycinate retains the biological activity characteristic of metformin, primarily acting through the inhibition of hepatic glucose production and enhancing insulin sensitivity. The glycine component contributes additional hypoglycemic effects, making this compound particularly effective for blood glucose control. Clinical studies have demonstrated that metformin glycinate has a different pharmacokinetic profile compared to metformin hydrochloride, including faster absorption and higher plasma concentrations, which may lead to improved therapeutic outcomes .

The synthesis of metformin glycinate typically involves the following steps:

  • Ion-Exchange Process: Metformin hydrochloride is treated with an ion-exchange column to remove the hydrochloride ion.
  • Reaction with Glycine: The resulting free base of metformin is dissolved in water, and glycine is added under stirring at ambient temperature.
  • Concentration and Crystallization: The mixture is heated until concentrated, followed by the addition of a non-solvent for glycine to promote crystallization.
  • Filtration and Purification: The precipitate formed is filtered out and further purified to obtain pure metformin glycinate .

This method ensures high yield and purity of the final product while maintaining favorable physical properties for pharmaceutical applications.

Metformin glycinate is primarily utilized in the treatment of type 2 diabetes due to its enhanced bioavailability and lower gastrointestinal side effects compared to other forms of metformin. Its unique properties make it suitable for:

  • Pharmaceutical Formulations: Due to its favorable rheological properties and reduced corrosiveness, it can be easily incorporated into various dosage forms.
  • Research

Studies indicate that metformin glycinate interacts differently with biological systems compared to other forms of metformin. Its enhanced absorption characteristics may lead to altered interactions with insulin receptors and hepatic glucose production pathways. Preclinical research has shown that it effectively lowers plasma glucose levels while potentially reducing adverse gastrointestinal effects commonly associated with metformin hydrochloride .

Metformin glycinate can be compared with several other related compounds that also serve as antihyperglycemic agents:

Compound NameChemical StructureKey Features
Metformin Hydrochloride1,1-Dimethylbiguanide HydrochlorideStandard treatment for type 2 diabetes; common side effects include gastrointestinal discomfort.
Metformin Succinate1,1-Dimethylbiguanide SuccinateImproved solubility; offers alternative formulation strategies but less studied than glycinate form.
Metformin Acetate1,1-Dimethylbiguanide AcetateSimilar efficacy; may have different absorption characteristics compared to glycinate.
Phenformin1-PhenylbiguanideAn older drug with similar mechanisms but associated with higher risk of lactic acidosis; less commonly used now due to safety concerns.

Metformin glycinate's uniqueness lies in its combination of enhanced pharmacokinetic properties due to glycine's influence on absorption and its reduced gastrointestinal side effects compared to traditional formulations like metformin hydrochloride .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

204.13347377 g/mol

Monoisotopic Mass

204.13347377 g/mol

Heavy Atom Count

14

UNII

YEI21W005Y

Wikipedia

Metformin glycinate

Dates

Modify: 2023-07-21

Explore Compound Types